molecular formula C15H14F3NO4 B052771 ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate CAS No. 110548-05-5

ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate

Cat. No. B052771
M. Wt: 329.27 g/mol
InChI Key: KPRHARRBWYSCDE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate is a laboratory chemical . It is also known as Ethyl 6,7,8-trifluoro-4-oxohydroquinoline-3-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C14H12F3NO3 . It has a molecular weight of 299.25 . The structure consists of a quinoline core with various functional groups attached, including an ethyl ester, a trifluoro group, and a hydroxypropan-2-yl group .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . Its melting point ranges from 204 to 208 degrees Celsius .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Aquatic Chronic 3 - Skin Sens. 1 . It should be handled with protective gloves and eye/face protection . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-3-23-15(22)9-5-19(7(2)6-20)13-8(14(9)21)4-10(16)11(17)12(13)18/h4-5,7,20H,3,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRHARRBWYSCDE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 6,7,8-trifluoro-1-(1-hydroxypropan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

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